molecular formula C14H9N3O3 B186301 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 817172-44-4

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B186301
CAS No.: 817172-44-4
M. Wt: 267.24 g/mol
InChI Key: IIGABTQRYBWHNI-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitrophenyl group at the 2-position and a carbaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like POCl3.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Amines or hydrazines in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(4-Aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

    Substitution: Corresponding imines or hydrazones.

Scientific Research Applications

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may exert effects by interacting with specific molecular targets such as enzymes or receptors. For example, the nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-9-12-14(15-13-3-1-2-8-16(12)13)10-4-6-11(7-5-10)17(19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGABTQRYBWHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363194
Record name 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817172-44-4
Record name 2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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